

Unraveling the Glycosidic Architecture of Calenduloside G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Abstract

Calenduloside G, a triterpenoid saponin isolated from the roots of Calendula officinalis, has garnered interest within the scientific community. A comprehensive understanding of its chemical structure, particularly the intricate glycosidic linkages, is paramount for elucidating its biological activity and potential therapeutic applications. This technical guide provides a detailed exploration of the glycosidic bonds in **Calenduloside G**, consolidating available structural data. While the foundational structure is established, this guide also highlights the necessity for further research to fully characterize its spectral properties and confirm biosynthetic pathways.

Introduction

Triterpenoid saponins are a diverse class of natural products known for their wide range of biological activities. **Calenduloside G** belongs to this class and is characterized by a pentacyclic triterpene aglycone, oleanolic acid, glycosidically linked to a disaccharide chain. The precise arrangement and stereochemistry of these sugar moieties are critical determinants of the molecule's overall conformation and its interaction with biological targets. This document serves as a repository of current knowledge regarding the glycosidic framework of **Calenduloside G**.



Structural Elucidation of the Glycosidic Linkages

Based on available data, **Calenduloside G** is understood to be a derivative of oleanolic acid with a disaccharide attached at the C-3 position.

Aglycone: Oleanolic acid Sugar Moieties: One molecule of D-glucuronic acid and one molecule of D-galactose.

The IUPAC name for **Calenduloside G** is (2S,3S,4S,5R,6R)-6- [[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4- [(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid[1]. A commonly cited synonym is beta-D-Glucopyranosiduronic acid, (3beta)-17-carboxy-28-norolean-12-en-3-yl 3-o-beta-D-galactopyranosyl-[1][2].

This information strongly indicates the following structural features:

- The disaccharide is attached to the hydroxyl group at the C-3 position of the oleanolic acid backbone.
- The first sugar directly linked to the aglycone is a β-D-glucuronic acid.
- The second sugar, a β-D-galactose, is attached to the glucuronic acid.

While the anomeric configurations are suggested to be β for both sugar units, definitive confirmation through detailed NMR spectroscopic data, including coupling constants, is essential. The precise point of attachment of the galactose to the glucuronic acid (e.g., $1 \rightarrow 2$, $1 \rightarrow 3$, $1 \rightarrow 4$, or $1 \rightarrow 6$) requires further verification from 2D NMR experiments such as HMBC.

The foundational work on the structure of **Calenduloside G** was published by Vecherko et al. in 1974[3][4][5]. However, access to the detailed experimental data and spectral analysis from this original publication is limited in contemporary databases.

Quantitative Data

A comprehensive table of ¹H and ¹³C NMR chemical shifts and coupling constants for **Calenduloside G** is crucial for unambiguous structural confirmation. Unfortunately, a complete



and verified dataset is not readily available in the public domain. The following table is a template that would be populated upon the availability of such data.

Table 1: ¹H and ¹³C NMR Data for Calenduloside G (Template)

Position	¹³ C Chemical Shift (δc)	¹H Chemical Shift (δH)	Coupling Constants (J in Hz)
Aglycone (Oleanolic Acid)			
C-3	_		
	_		
Glucuronic Acid	_		
C-1'	_		
C-2'	_		
C-3'			
C-4'			
C-5'			
C-6'			
Galactose	_		
C-1"			
C-2"			
C-3"	_		
C-4"	_		
C-5"	-		
C-6"			

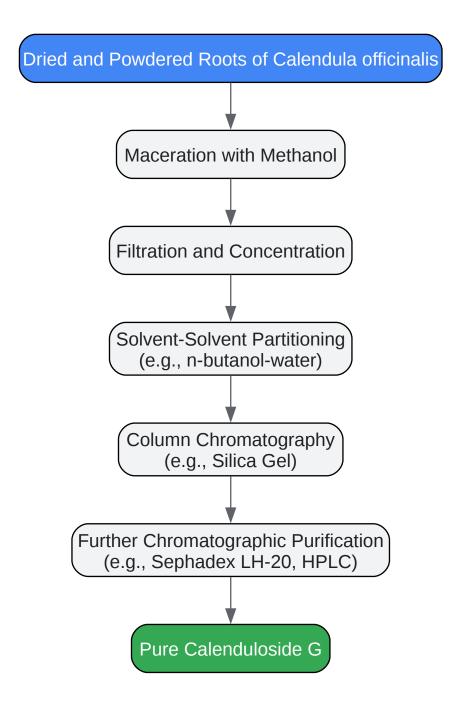
Experimental Protocols



Detailed experimental protocols for the isolation and structural elucidation of **Calenduloside G** are based on standard phytochemical techniques.

Isolation of Calenduloside G

A general workflow for the isolation of **Calenduloside G** from the roots of Calendula officinalis is as follows:



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Caption: General workflow for the isolation of Calenduloside G.

Structural Elucidation Methodology

The structural determination of the glycosidic linkages would involve a combination of the following techniques:

- Acid Hydrolysis: To break the glycosidic bonds and identify the constituent monosaccharides and the aglycone. The individual sugars can then be identified by comparison with standards using techniques like TLC or GC-MS after derivatization.
- Mass Spectrometry (MS): Techniques such as ESI-MS or FAB-MS can provide the molecular weight of the intact saponin and fragmentation patterns that offer clues about the sugar sequence.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1D NMR (¹H and ¹³C): To identify the anomeric protons and carbons, and to get a general overview of the sugar and aglycone signals. The chemical shifts of the anomeric protons and their coupling constants (³J_H1,H2_) can help in determining the anomeric configuration (α or β).
 - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all the proton and carbon signals and for establishing the connectivity between the sugar units and the aglycone. HMBC (Heteronuclear Multiple Bond Correlation) is particularly important for identifying the long-range correlations that define the glycosidic linkages. For instance, a correlation between the anomeric proton of galactose (H-1") and a carbon of the glucuronic acid (e.g., C-3') would establish the linkage point.

Signaling Pathways and Logical Relationships

The biological activity of saponins is often attributed to their interaction with cell membranes and specific signaling pathways. While the precise molecular targets of **Calenduloside G** are not yet fully elucidated, a hypothetical logical relationship for its investigation is presented below.





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Caption: Hypothetical investigation pathway for **Calenduloside G**'s bioactivity.

Conclusion and Future Directions

The fundamental structure of **Calenduloside G** as oleanolic acid 3-O- β -D-galactopyranosyl-(1 \rightarrow ?)- β -D-glucuronopyranoside is established in the literature. However, to facilitate advanced research and drug development, a complete and publicly accessible set of quantitative NMR data is imperative for the definitive confirmation of its glycosidic linkages. Future research should focus on re-isolating or synthesizing **Calenduloside G** to perform comprehensive 1D and 2D NMR analyses. This will not only solidify our understanding of its chemical architecture but also provide the necessary foundation for exploring its structure-activity relationships and potential as a therapeutic agent.

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